molecular formula C9H10F2O3 B14043513 1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene

1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene

Cat. No.: B14043513
M. Wt: 204.17 g/mol
InChI Key: INTGBDPPICFDDA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, characterized by the presence of methoxy and fluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene typically involves the introduction of methoxy and fluoromethoxy groups onto a benzene ring. One common method involves the reaction of 1,3-dimethoxybenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The methoxy and fluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

5-fluoro-2-(fluoromethoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-7-3-6(11)4-8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3

InChI Key

INTGBDPPICFDDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCF)OC)F

Origin of Product

United States

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